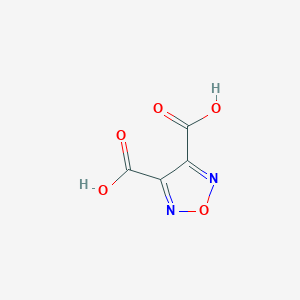
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one
Vue d'ensemble
Description
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one, also known as "3-APPA", is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it useful for a variety of research purposes, including studying the mechanisms of action of certain drugs and exploring the biochemical and physiological effects of various compounds.
Mécanisme D'action
The mechanism of action of 3-APPA is not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
Studies have shown that 3-APPA has a number of biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 3-APPA in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. It is also relatively stable and can be stored for long periods of time without degrading. However, one limitation of using 3-APPA is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 3-APPA. One area of interest is exploring its potential applications in the treatment of neurological and psychiatric disorders, such as depression and anxiety. Another area of interest is studying its interactions with specific receptors in the body, which may provide insight into the development of new drugs and therapies. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how it may be used to improve human health.
Applications De Recherche Scientifique
3-APPA has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is in the study of the mechanisms of action of certain drugs. By using 3-APPA as a model compound, researchers can gain insight into how drugs interact with specific receptors in the body and how they produce their effects.
Propriétés
IUPAC Name |
3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-12-13(2)15(4)20(16(5)14(12)3)19(22)10-9-17-7-6-8-18(21)11-17/h6-8,11H,9-10,21H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDMZWPHYLMSAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=O)CCC2=CC(=CC=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380237 | |
| Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
CAS RN |
646506-64-1 | |
| Record name | 3-(3-aminophenyl)-1-(2,3,4,5,6-pentamethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(4-ethoxyphenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1621022.png)


![3-[(3,4-Dimethylphenyl)amino]propanenitrile](/img/structure/B1621026.png)
